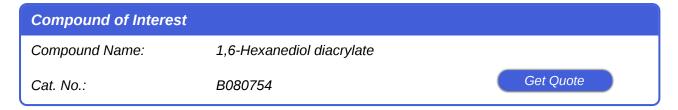


# Application Notes and Protocols: Photopolymerization Kinetics of 1,6-Hexanediol Diacrylate (HDDA)

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**1,6-Hexanediol diacrylate** (HDDA) is a difunctional monomer widely utilized in photopolymerization-based applications such as coatings, inks, adhesives, and biomaterials. Its rapid curing, low viscosity, and ability to form highly crosslinked networks make it an attractive component in formulations for drug delivery systems, medical devices, and tissue engineering scaffolds. Understanding the kinetics of HDDA photopolymerization is crucial for controlling the final properties of the cured material, including its mechanical strength, degradation rate, and drug release profile.

These application notes provide a comprehensive overview of the key factors influencing the photopolymerization kinetics of HDDA and offer detailed protocols for its characterization using common analytical techniques.

# **Factors Influencing Photopolymerization Kinetics**

The rate and extent of photopolymerization of HDDA are significantly influenced by several factors:

 Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration dictates the efficiency of radical generation upon UV exposure.[1][2][3] Higher photoinitiator



concentrations generally lead to an increased polymerization rate.[4] However, an excessive concentration can lead to a decrease in the final conversion due to the "inner filter" effect, where the high concentration of photoinitiator molecules at the surface absorbs most of the incident light, preventing it from penetrating deeper into the sample. The optimal concentration is often found to be around 3% (w/w) for certain photoinitiators.[1]

- Light Intensity: The rate of polymerization is directly proportional to the light intensity.[5][6] Higher light intensities lead to a faster generation of free radicals, thus accelerating the polymerization process and increasing the final monomer conversion.[7][8][9]
- Temperature: Increasing the temperature during photopolymerization can lead to an increase
  in both the polymerization rate and the final conversion.[10][11] This is attributed to
  increased molecular mobility, which facilitates the propagation and crosslinking reactions.
- Oxygen Inhibition: Oxygen is a well-known inhibitor of free-radical polymerization.[12] It reacts with the initiating and propagating radicals to form less reactive peroxy radicals, leading to an induction period and a decrease in the overall polymerization rate.[13]
   Performing polymerization in an inert atmosphere (e.g., nitrogen) can mitigate this effect.[14]
- Monomer Functionality and Composition: The presence of other monomers or oligomers in the formulation can affect the viscosity and reactivity of the system, thereby influencing the polymerization kinetics.[14][15]

# **Quantitative Data Summary**

The following tables summarize the quantitative data on the photopolymerization of HDDA under various conditions as reported in the literature.

Table 1: Effect of Photoinitiator Concentration on HDDA Photopolymerization



Photoinitiat or Type	Photoinitiat or Concentrati on (% w/w)	Light Intensity (mW/cm²)	Temperatur e (°C)	Maximum Conversion (%)	Reference
p- methoxybenz oyldiphenylph osphine oxide (MBDPPO)	0.5 - 3.5	3	30	Increases with concentration up to 3%	[1]
Lucirin TPO	Not Specified	3	30	Lower than MBDPPO	[1]
Bis(acyl)phos phine oxide (BAPO)	1 - 4	20 - 100	Not Specified	Good predictions for thin films	[12][16]
2-hydroxy-2- methyl-1- phenyl- propan-1-one (Irgacure 1173)	0.4	Not Specified	Not Specified	Optimum concentration for high rate and conversion	[11]

Table 2: Effect of Light Intensity on HDDA Photopolymerization



Photoinitiat or Type	Photoinitiat or Concentrati on (% w/w)	Light Intensity (mW/cm²)	Final Conversion (%)	Key Observatio n	Reference
Irgacure 1173	4	5 - 40	65 - 75	Higher intensity leads to higher curing degree and speed	[7][8][9]
Not Specified	Not Specified	Varied	Increases with intensity	Rate of polymerization increases with light intensity	[10]
Not Specified	Not Specified	0.05 - 0.70	Varied	Low intensity used to observe key conversion profile features	[17]

Table 3: Effect of Temperature on HDDA Photopolymerization



Photoinitiat or Type	Photoinitiat or Concentrati on (% w/w)	Temperatur e (°C)	Light Intensity (mW/cm²)	Key Observatio n	Reference
MBDPPO	3	30 - 90	3	Maximum conversion obtained at 90°C	[1]
Irgacure 1173	Not Specified	Low Temperature	Not Specified	Post-curing reaction improves double bond conversion	[11]
Benzophenon e/Polymeriza ble Amine	Not Specified	Varied	Varied	Increasing temperature increases polymerizatio n rate and final conversion	[10]

# **Experimental Protocols**

# Protocol 1: Kinetic Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique to monitor the heat flow associated with the exothermic photopolymerization reaction in real-time. This allows for the determination of kinetic parameters such as the rate of polymerization and the degree of conversion.

#### Materials:

- 1,6-Hexanediol diacrylate (HDDA) monomer
- Photoinitiator (e.g., Irgacure 1173, MBDPPO)



DSC aluminum pans and lids

#### Equipment:

- Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., TA Instruments Q2000)[7][18]
- Nitrogen purge gas

#### Procedure:

- Sample Preparation: Prepare the photopolymerizable formulation by dissolving the desired concentration of the photoinitiator in the HDDA monomer. Ensure complete dissolution by gentle mixing.
- Sample Loading: Accurately weigh 1-3 mg of the formulation into a DSC aluminum pan.
- Instrument Setup:
  - Place the sample pan in the DSC cell and an empty pan as a reference.
  - Purge the DSC cell with nitrogen at a flow rate of 50 mL/min to create an inert atmosphere.[18]
  - Set the isothermal temperature for the experiment (e.g., 30°C).
  - Equilibrate the system at the set temperature for a few minutes.
- Measurement:
  - Initiate the UV exposure at the desired light intensity. The wavelength of the light source should be appropriate for the chosen photoinitiator (e.g., 320-500 nm).[18]
  - Record the heat flow as a function of time during the UV exposure.
  - After the initial exposure, a second, high-intensity UV exposure can be performed to ensure complete curing and determine the residual heat of reaction.



#### Data Analysis:

- o Integrate the area under the exothermic peak of the heat flow versus time curve to determine the total heat of reaction ( $\Delta H_{total}$ ). The degree of conversion ( $\alpha$ ) at any time (t) can be calculated using the following equation:  $\alpha(t) = \Delta H_{t} / \Delta H_{total}$  where  $\Delta H_{t}$  is the heat evolved up to time t.
- The rate of polymerization (R\_p) is proportional to the heat flow (dH/dt).

# Protocol 2: Kinetic Analysis using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the decrease in the concentration of acrylate double bonds (C=C) during polymerization, providing a direct measure of monomer conversion.

#### Materials:

- 1,6-Hexanediol diacrylate (HDDA) monomer
- Photoinitiator
- Polypropylene film or KBr plates

#### Equipment:

- Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light source and a suitable detector.
- Nitrogen purge

#### Procedure:

- Sample Preparation: Prepare the photopolymerizable formulation as described in Protocol 1.
- Sample Loading: Place a small drop of the formulation between two polypropylene films or KBr plates to create a thin film of controlled thickness.[19]
- Instrument Setup:



- Place the sample assembly in the FTIR sample compartment.
- Purge the sample compartment with nitrogen.
- Set the spectrometer to acquire spectra in the mid-IR range (e.g., 4000-650 cm<sup>-1</sup>) at a specific resolution (e.g., 4 cm<sup>-1</sup>).[19]
- Measurement:
  - Record an initial IR spectrum before UV exposure (t=0).
  - Initiate the UV irradiation at the desired intensity.
  - Acquire IR spectra at regular time intervals during the UV exposure.
- Data Analysis:
  - Monitor the decrease in the peak area of the acrylate double bond, typically around 1635 cm<sup>-1</sup> and 810 cm<sup>-1</sup>.[17]
  - Use a stable peak that does not change during polymerization (e.g., C=O stretching vibration around 1720 cm<sup>-1</sup>) as an internal standard to correct for any variations in sample thickness.
  - The degree of conversion ( $\alpha$ ) at any time (t) can be calculated using the following equation:  $\alpha(t) = 1 (A_t / A_0)$  where A\_t is the area of the acrylate C=C peak at time t, and A\_0 is the initial area of the peak.

## **Protocol 3: Rheological Analysis of Photopolymerization**

Rheometry can be used to monitor the change in viscoelastic properties (storage modulus G' and loss modulus G") of the formulation during photopolymerization. This provides information on the gel point and the development of the crosslinked network.

#### Materials:

1,6-Hexanediol diacrylate (HDDA) monomer



Photoinitiator

#### Equipment:

• Rheometer equipped with a UV curing accessory and parallel plate geometry.

#### Procedure:

- Sample Preparation: Prepare the photopolymerizable formulation.
- Sample Loading: Place a specific volume of the formulation onto the bottom plate of the rheometer. Lower the upper plate to the desired gap height (e.g., 0.5 mm).
- Instrument Setup:
  - Set the temperature of the measurement.
  - Set the rheometer to perform small-amplitude oscillatory shear (SAOS) measurements at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
- · Measurement:
  - Start the oscillatory measurement.
  - After a short equilibration period, initiate the UV exposure.
  - $\circ$  Record the storage modulus (G'), loss modulus (G"), and complex viscosity ( $\eta^*$ ) as a function of time.
- Data Analysis:
  - The gel point is often identified as the time at which G' becomes greater than G".
  - The final values of G' provide information about the stiffness and crosslink density of the cured polymer.

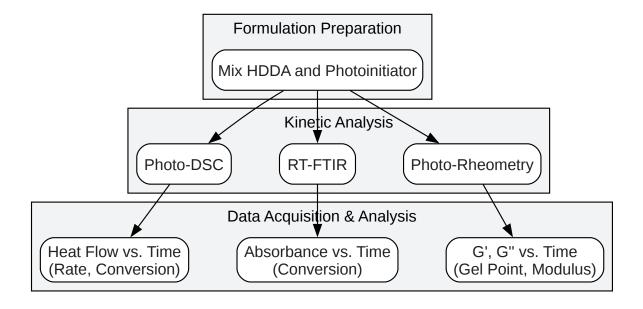
# **Visualizations**





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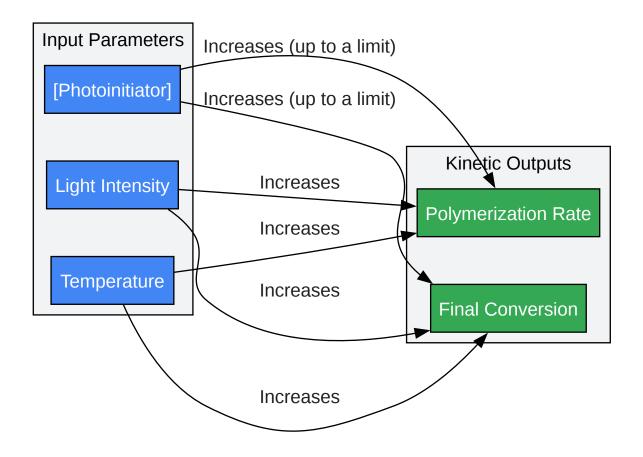
Caption: Schematic of the free-radical photopolymerization process of HDDA.



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Caption: Workflow for characterizing the photopolymerization kinetics of HDDA.





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Caption: Relationship between key parameters and kinetic outcomes in HDDA photopolymerization.

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### Methodological & Application





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